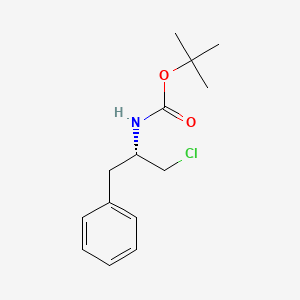
(S,E)-N-(5-Chloro-4-methoxy-2-nitrobenzylidene)-1-(6-chloro-5-fluoro-1H-indol-3-yl)propan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S,E)-N-(5-Chloro-4-methoxy-2-nitrobenzylidene)-1-(6-chloro-5-fluoro-1H-indol-3-yl)propan-2-amine is a synthetic organic compound that belongs to the class of indole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S,E)-N-(5-Chloro-4-methoxy-2-nitrobenzylidene)-1-(6-chloro-5-fluoro-1H-indol-3-yl)propan-2-amine typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps might include:
Formation of the indole core: This can be achieved through Fischer indole synthesis or other methods.
Introduction of substituents: Chlorine, methoxy, and nitro groups can be introduced through electrophilic aromatic substitution reactions.
Condensation reaction: The final step involves the condensation of the benzylidene and indole derivatives under basic or acidic conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and pressures, as well as purification techniques like recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(S,E)-N-(5-Chloro-4-methoxy-2-nitrobenzylidene)-1-(6-chloro-5-fluoro-1H-indol-3-yl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce double bonds.
Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of (S,E)-N-(5-Chloro-4-methoxy-2-nitrobenzylidene)-1-(6-chloro-5-fluoro-1H-indol-3-yl)propan-2-amine involves its interaction with specific molecular targets. These might include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole derivatives: Compounds like indole-3-carbinol and indomethacin share structural similarities.
Benzylidene derivatives: Compounds like benzylideneacetone and benzylidenemalononitrile are structurally related.
Uniqueness
(S,E)-N-(5-Chloro-4-methoxy-2-nitrobenzylidene)-1-(6-chloro-5-fluoro-1H-indol-3-yl)propan-2-amine is unique due to its specific combination of functional groups and its potential biological activities. Its unique structure allows it to interact with molecular targets in ways that similar compounds might not.
Propriétés
Formule moléculaire |
C19H16Cl2FN3O3 |
|---|---|
Poids moléculaire |
424.2 g/mol |
Nom IUPAC |
N-[(2S)-1-(6-chloro-5-fluoro-1H-indol-3-yl)propan-2-yl]-1-(5-chloro-4-methoxy-2-nitrophenyl)methanimine |
InChI |
InChI=1S/C19H16Cl2FN3O3/c1-10(3-11-8-24-17-6-14(20)16(22)5-13(11)17)23-9-12-4-15(21)19(28-2)7-18(12)25(26)27/h4-10,24H,3H2,1-2H3/t10-/m0/s1 |
Clé InChI |
MNEZFIZYWHHQAU-JTQLQIEISA-N |
SMILES isomérique |
C[C@@H](CC1=CNC2=CC(=C(C=C21)F)Cl)N=CC3=CC(=C(C=C3[N+](=O)[O-])OC)Cl |
SMILES canonique |
CC(CC1=CNC2=CC(=C(C=C21)F)Cl)N=CC3=CC(=C(C=C3[N+](=O)[O-])OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-O-tert-butyl 8-O-methyl 1,3,4,5,7,8-hexahydropyrido[4,3-b]indole-2,8-dicarboxylate](/img/structure/B11826936.png)


![(3S)-3-[(2S)-2-[(2S)-2-(1-azido-3,6,9,12,15-pentaoxaoctadecan-18-amido)propanamido]propanamido]-3-{[4-(hydroxymethyl)phenyl]carbamoyl}propanoic acid](/img/structure/B11826973.png)





![(1R,6R,7S)-3-(4-nitrobenzenesulfonyl)-7-phenyl-3-azabicyclo[4.1.0]heptane-6-carbaldehyde](/img/structure/B11826995.png)




